REACTION_CXSMILES
|
N[C:2]1[C:3](=[O:13])[NH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH3:12])[N:8]=[CH:7][CH:6]=2.[OH-:14].[Na+]>>[OH:14][C:2]1[C:3](=[O:13])[NH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH3:12])[N:8]=[CH:7][CH:6]=2 |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(NC2=CC=NC(=C2C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC=1C(NC2=CC=NC(=C2C1)C)=O
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Name
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3-amino
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Type
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CUSTOM
|
Details
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by similarly reacting said purified 3-amino compound with aqueous sodium hydroxide solution
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Type
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CUSTOM
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Details
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on a rotary evaporator
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Type
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ADDITION
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Details
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the residue containing the
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Type
|
ADDITION
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Details
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was treated with 75 ml of 35% sodium hydroxide solution and 100 ml of water
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Type
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TEMPERATURE
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Details
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the resulting aqueous mixture was heated on a steam bath for 30 hours
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Duration
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30 h
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Type
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CUSTOM
|
Details
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the resulting product that separated
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Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
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Type
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CUSTOM
|
Details
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air-dried
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Type
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CUSTOM
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Details
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It was then recrystallized from 400 ml of boiling dimethylformamide
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Type
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FILTRATION
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Details
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filtering off the insoluble material
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Type
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CONCENTRATION
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Details
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concentrating the filtrate to a volume of about 200 ml
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Type
|
WAIT
|
Details
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to stand at room temperature for 3 hours
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Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The yellow crystalline solid was collected
|
Type
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WASH
|
Details
|
washed with methanol
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Type
|
CUSTOM
|
Details
|
dried at 100° C.
|
Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
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Smiles
|
OC=1C(NC2=CC=NC(=C2C1)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |